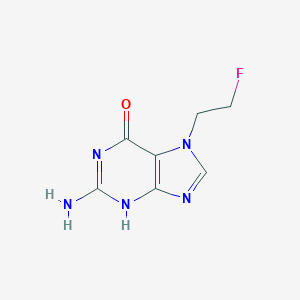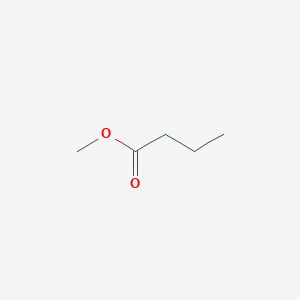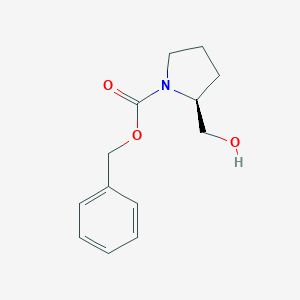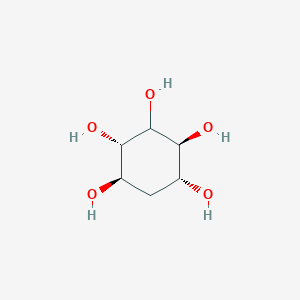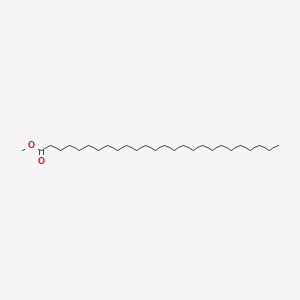
イソコタニンB
概要
説明
イソコタニンBは、アスペルギルス・アリアセウス菌の菌核から単離されたビクマリン化合物です。これは、その独特の化学構造と生物活性で知られています。 This compoundの分子式はC23H20O8で、分子量は424.40 g/molです .
科学的研究の応用
Isokotanin B has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of bicoumarins and their chemical properties.
作用機序
イソコタニンBの作用機序は、特定の分子標的との相互作用を含みます。これは、摂食行動を阻害することによって特定の昆虫に対して活性があります。 関与する正確な分子経路はまだ調査中ですが、標的生物の代謝プロセスを阻害すると考えられています .
生化学分析
Biochemical Properties
Isokotanin B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit activity against the corn earworm Helicoverpa zea and the dried fruit beetle Carpophilus hemipterus . The compound interacts with metabolic enzymes and proteases, influencing their activity and potentially inhibiting or activating specific biochemical pathways .
Cellular Effects
Isokotanin B affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human colon adenocarcinoma cell lines (Caco-2), Isokotanin B has been used to estimate in vivo drug permeability due to its morphological and functional similarities to the human intestinal epithelium . This suggests that Isokotanin B can impact cellular processes related to drug absorption and metabolism.
Molecular Mechanism
At the molecular level, Isokotanin B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, altering their activity and influencing various biochemical pathways . These interactions can lead to changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isokotanin B can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Isokotanin B remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Isokotanin B vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the growth of certain insects . At higher doses, Isokotanin B may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Isokotanin B is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence the production and degradation of specific metabolites, affecting overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Isokotanin B is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of Isokotanin B is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
Isokotanin B’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how Isokotanin B exerts its effects at the cellular level and for developing targeted therapeutic strategies.
準備方法
合成経路と反応条件
イソコタニンBの合成には、複雑な有機反応が伴います。その方法の1つには、金属および酵素触媒反応の使用が含まれます。注目すべき合成経路には、ブッフワルトの前触媒PdG4SPhosおよびSPhosを低負荷量で使用した、宮浦・鈴木ホモカップリング反応が含まれます。 この反応の後、カンジダ・ルゴサリパーゼを用いた酵素的動力学分割が行われ、ビフェニルジプロピオネートのエナンチオ選択的加水分解が達成されます .
工業生産方法
化学反応の分析
反応の種類
イソコタニンBは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。
還元: この反応は、水素の付加または酸素の除去を含みます。
置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを含みます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された条件下で行われ、目的の生成物が得られるようにします .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、還元反応は化合物の還元型を生成する可能性があります .
科学研究への応用
This compoundは、次のような科学研究への応用がいくつかあります。
化学: これは、ビクマリンとその化学的性質の研究におけるモデル化合物として使用されます。
生物学: トウモロコシの耳虫であるヘリコベルパ・ゼアと、乾燥果実甲虫であるカルポフィルス・ヘミプテルスに対して活性があります.
類似化合物との比較
イソコタニンBは、イソコタニンAやイソコタニンCなどの他のビクマリンと比較されます。これらの化合物は、同様の構造的特徴を共有していますが、生物活性と化学的性質が異なります。 This compoundは、特定の昆虫に対する特異的な活性と、その独特の化学構造によってユニークです .
類似化合物のリスト
- イソコタニンA
- イソコタニンC
- アスペルギルス・アリアセウス菌から単離された他のビクマリン
特性
IUPAC Name |
6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGEKKETJXWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017787 | |
| Record name | Isokotanin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154160-09-5 | |
| Record name | Isokotanin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Isokotanin B differ from its regioisomer, Isokotanin A?
A2: While the research paper does not provide a detailed structural illustration of Isokotanin B, it emphasizes that it is a regioisomer of Isokotanin A []. This implies that both compounds share the same molecular formula but differ in the arrangement of their functional groups. Further structural elucidation was achieved using NMR techniques such as selective INEPT, HMQC, and NOESY, along with chemical interconversions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


